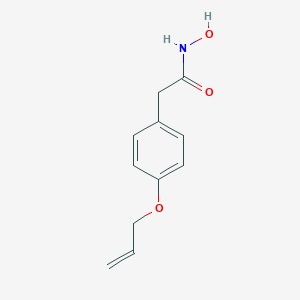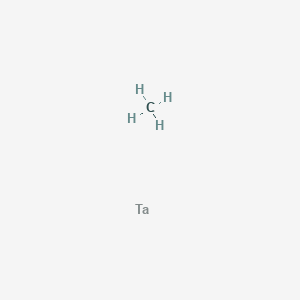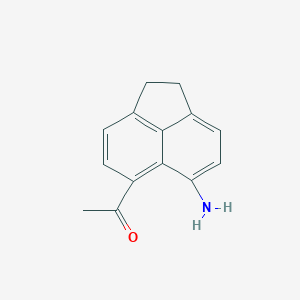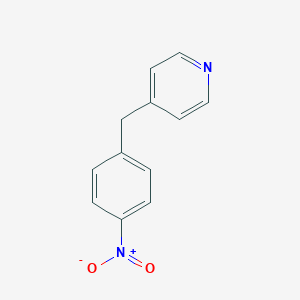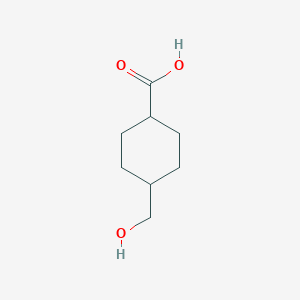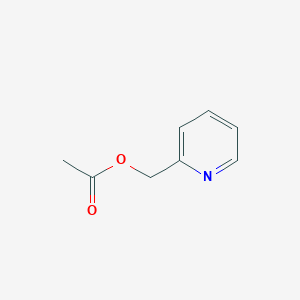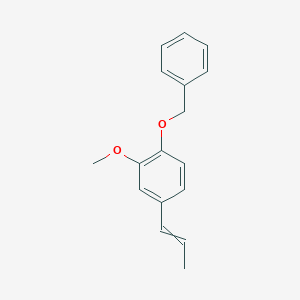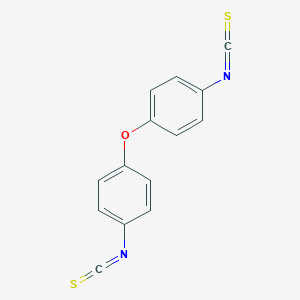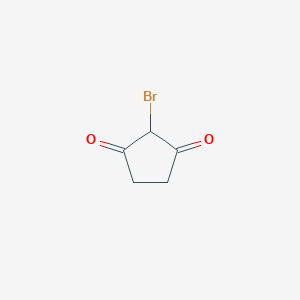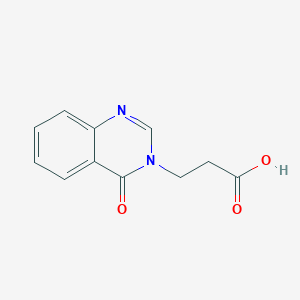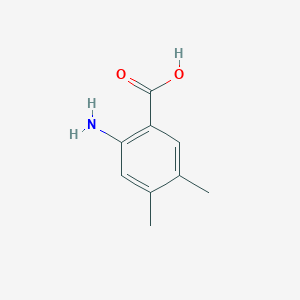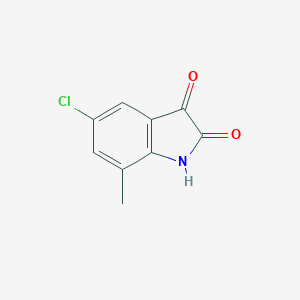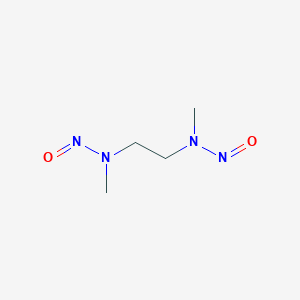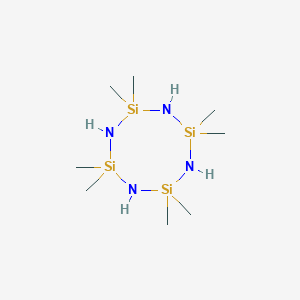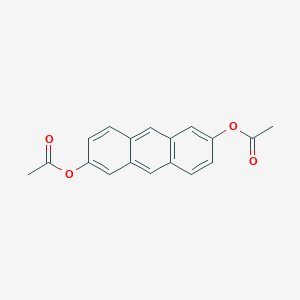
2,6-Diacetoxyanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diacetoxyanthracene is a chemical compound that belongs to the anthracene family. It is commonly used in scientific research due to its unique properties. This compound is synthesized through various methods and has been found to have several applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,6-Diacetoxyanthracene involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, such as DNA and proteins. This property makes 2,6-Diacetoxyanthracene a potent photosensitizer and useful in photodynamic therapy for the treatment of cancer.
Biochemische Und Physiologische Effekte
2,6-Diacetoxyanthracene has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. Additionally, 2,6-Diacetoxyanthracene has been shown to have antioxidant properties and has been used in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-Diacetoxyanthracene in lab experiments is its potent photosensitizing properties. This property makes it useful in the development of photodynamic therapy for the treatment of cancer. Additionally, 2,6-Diacetoxyanthracene has been found to be a useful tool in the development of fluorescent probes for the detection of biomolecules. However, the use of 2,6-Diacetoxyanthracene in lab experiments is limited by its toxicity and the need for exposure to light for its activation.
Zukünftige Richtungen
There are several future directions for the use of 2,6-Diacetoxyanthracene in scientific research. One direction is the development of more efficient and less toxic photosensitizers for use in photodynamic therapy. Another direction is the development of new materials for electronic devices using 2,6-Diacetoxyanthracene as a starting material. Additionally, the development of new fluorescent probes for the detection of biomolecules using 2,6-Diacetoxyanthracene is an area of future research.
Conclusion
In conclusion, 2,6-Diacetoxyanthracene is a chemical compound that has several applications in scientific research. It is synthesized through various methods and has been found to have potent photosensitizing properties. It has been used in the development of photodynamic therapy for the treatment of cancer, in the synthesis of organic semiconductors, and in the development of fluorescent probes for the detection of biomolecules. The future directions for the use of 2,6-Diacetoxyanthracene in scientific research include the development of more efficient and less toxic photosensitizers, the development of new materials for electronic devices, and the development of new fluorescent probes for the detection of biomolecules.
Synthesemethoden
2,6-Diacetoxyanthracene can be synthesized through several methods. One of the most common methods is the Friedel-Crafts acylation of anthracene with acetic anhydride. This reaction is catalyzed by aluminum chloride and produces 2,6-Diacetoxyanthracene as the primary product. Other methods include the use of Lewis acids, such as boron trifluoride, and the use of N-acyl anthranilic acids as starting materials.
Wissenschaftliche Forschungsanwendungen
2,6-Diacetoxyanthracene has been widely used in scientific research due to its unique properties. It has been found to be a potent photosensitizer and has been used in photodynamic therapy for the treatment of cancer. It has also been used in the synthesis of organic semiconductors and in the development of new materials for electronic devices. Additionally, 2,6-Diacetoxyanthracene has been used in the development of fluorescent probes for the detection of biomolecules.
Eigenschaften
CAS-Nummer |
13979-53-8 |
|---|---|
Produktname |
2,6-Diacetoxyanthracene |
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(6-acetyloxyanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-5-3-13-8-16-10-18(22-12(2)20)6-4-14(16)7-15(13)9-17/h3-10H,1-2H3 |
InChI-Schlüssel |
GQNCWHNLXFXJLD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
Synonyme |
2,6-Diacetoxyanthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



